Product packaging for 1,4-Diazaphenothiazine(Cat. No.:)

1,4-Diazaphenothiazine

Cat. No.: B8736439
M. Wt: 201.25 g/mol
InChI Key: GKPQIZGCLFSZOF-UHFFFAOYSA-N
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Description

1,4-Diazaphenothiazine is a tricyclic heterocyclic compound belonging to the class of diazaphenothiazines, which are structurally modified phenothiazines where one or both benzene rings have been replaced with azine rings . This class of compounds has been the subject of scientific interest due to its diverse biological activities, building upon the known properties of the phenothiazine pharmacophore . The diazaphenothiazine system, including this compound, represents a valuable molecular template for the development of new compounds with potential research applications in oncology . The synthesis of such compounds often involves methods like the Ullmann cyclization or Smiles rearrangement of appropriate substrates . Researchers are investigating diazaphenothiazine derivatives for their promising biological activities. Studies on various isomeric diazaphenothiazines, such as 1,9-diaza and 3,6-diaza analogues, have demonstrated significant anticancer activities against several human cancer cell lines, including glioblastoma, melanoma, and breast cancer, with some derivatives exhibiting potency greater than cisplatin . The mechanism of action for these active compounds often involves the inhibition of cell proliferation and the induction of apoptosis through the mitochondrial pathway, as evidenced by changes in the expression of genes like H3, TP53, CDKN1A, BCL-2, and BAX . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3S B8736439 1,4-Diazaphenothiazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

10H-pyrazino[2,3-b][1,4]benzothiazine

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)13-9-10(14-8)12-6-5-11-9/h1-6H,(H,11,13)

InChI Key

GKPQIZGCLFSZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC=CN=C3S2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,4 Diazaphenothiazine Systems

Primary Synthetic Routes to the 1,4-Diazaphenothiazine Core

The construction of the this compound nucleus can be achieved through several synthetic approaches, each with its own advantages and substrate scope. The primary methods involve intramolecular rearrangements, cyclization and condensation reactions, and direct sulfurization.

Smiles Rearrangement-Based Syntheses

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, stands as a cornerstone for the synthesis of azaphenothiazines, including the this compound system. This reaction typically involves the rearrangement of an appropriately substituted aminopyridyl sulfide (B99878). The general mechanism proceeds through an S→N type rearrangement, where an amine, often generated in situ, undergoes rapid C-N cyclization to form the central 1,4-thiazine ring. nih.gov

This rearrangement can be influenced by reaction conditions, with variations in temperature and the use of neutral, basic, or acidic environments affecting the reaction pathway and efficiency. nih.gov A notable competing reaction is the Ullmann-type cyclization, which can lead to the formation of isomeric products. nih.gov

A specific application of this methodology is the synthesis of 1,6-diazaphenothiazines, which are isomers of the this compound system but follow the same synthetic principle. For instance, the Smiles rearrangement of the 3-amino-2,2'-dipyridyl sulfide system has been effectively utilized to construct the diazaphenothiazine core. nih.gov

Table 1: Examples of Smiles Rearrangement for Diazaphenothiazine Synthesis

Starting MaterialProductReaction ConditionsYield (%)
3-Amino-2,2'-dipyridyl sulfide derivative1,6-Diazaphenothiazine derivativeNot specified in abstract nih.govNot specified in abstract nih.gov
Substituted aminopyridyl sulfideIsomeric DiazaphenothiazineDMF, heat documentsdelivered.comNot specified in abstract documentsdelivered.com

Cyclization Reactions and Condensation Pathways in Nitrogen and Sulfur Heterocycle Formation

Intramolecular cyclization and intermolecular condensation reactions are fundamental strategies for the formation of heterocyclic systems, including the this compound core. These methods often involve the formation of key C-N or C-S bonds in the final ring-closing step.

Reductive lactamization, a type of cyclization, has been employed in the synthesis of related pyridothieno nih.govaragen.comthiazine (B8601807) systems. For example, tetrahydropyrido[3',2':4,5]thieno[2,3-b] nih.govaragen.comthiazines have been synthesized via the reductive cyclization of 2-[(carboxyalkyl)thio]-3-nitropyridine derivatives using reagents like sodium dithionite (B78146). researchgate.netwikipedia.org This approach highlights a pathway where the thiazine ring is constructed through the formation of an amide bond within the heterocyclic framework.

Another relevant cyclization strategy is the intramolecular cyclization of 6-arylamino-5-nitrosoisoquinolines, which has been used to prepare pyrido[4,3-a]phenazines. researchgate.net While this yields a different isomeric system, the underlying principle of forming a new ring through an intramolecular reaction is a key concept in the synthesis of such fused heterocycles. The reaction can be promoted by either acidic or basic catalysis. researchgate.net

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water, are also pivotal. While specific examples for the direct condensation to form the this compound core are less commonly detailed, the general strategy would involve the reaction of a suitably substituted diaminopyridine with a sulfur-containing dielectrophile.

Table 2: Examples of Cyclization Reactions for Pyridothiazine Synthesis

Starting MaterialProductReaction TypeReagents/Conditions
2-[(Carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acidsTetrahydropyrido[3',2':4,5]thieno[2,3-b] nih.govaragen.comthiazinesReductive LactamizationSodium dithionite researchgate.netwikipedia.org
6-Arylamino-5-nitrosoisoquinolines10R-Pyrido[4,3-a]phenazinesIntramolecular CyclizationAcetic acid or Potassium carbonate, heat researchgate.net

Sulphurization Reactions in Diazaphenothiazine Ring System Construction

Direct sulfurization of diarylamine precursors is a classical and effective method for constructing the phenothiazine (B1677639) and, by extension, the diazaphenothiazine ring system. This approach involves the reaction of a dipyridylamine with elemental sulfur, often at elevated temperatures, to form the central thiazine ring.

A prime example is the synthesis of 10H-1,9-diazaphenothiazine from the reaction of 2,2'-dipyridinylamine with elemental sulfur. nih.gov This reaction can be carried out at high temperatures (e.g., 250 °C) in the presence of a catalytic amount of iodine. nih.gov The reaction can be performed without a solvent or in a high-boiling solvent like dioxane, with the solvent-free approach sometimes proving more efficient. nih.gov For instance, the sulfurization of 2,2'-dipyridinylamine in the absence of a solvent yielded 10H-1,9-diazaphenothiazine in 28% yield, whereas the reaction in dioxane was less efficient. nih.gov

This method has also been applied to the synthesis of other isomers, such as 10H-3,7-diazaphenothiazine from 4,4'-dipyridinylamine, although in some cases, the yields can be low. nih.gov The use of iodide as a catalyst in aerobic C-H sulfurization with elemental sulfur has also been reported for the synthesis of related 1,4-benzothiazines, suggesting its potential applicability in diazaphenothiazine synthesis. nih.govmdpi.com

Table 3: Examples of Sulphurization Reactions for Diazaphenothiazine Synthesis

Starting MaterialProductReagentsConditionsYield (%)
2,2'-Dipyridinylamine10H-1,9-DiazaphenothiazineElemental sulfur, Iodine (catalyst)250 °C, 1 h, no solvent28 nih.gov
2,2'-Dipyridinylamine10H-1,9-DiazaphenothiazineElemental sulfurAutoclave, dioxane17 nih.gov
4,4'-Dipyridinylamine10H-3,7-DiazaphenothiazineElemental sulfur280-290 °C9 nih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

Once the this compound core is constructed, further derivatization is often necessary to modulate its properties for various applications. The nitrogen atoms in the scaffold, particularly the thiazine nitrogen, are common sites for functionalization.

N-Alkylation and Arylation Reactions at Thiazine and Azine Nitrogen Atoms

The nitrogen atom of the thiazine ring in the 10H-diazaphenothiazine system is nucleophilic and can be readily functionalized through N-alkylation and N-arylation reactions. These reactions introduce a wide variety of substituents, allowing for the fine-tuning of the molecule's steric and electronic profile.

N-Alkylation is typically achieved by reacting the parent diazaphenothiazine with an alkyl halide in the presence of a base. For example, 10H-1,9-diazaphenothiazine has been transformed into a series of 10-substituted derivatives by reaction with various alkyl and dialkylaminoalkyl halides. nih.gov Similarly, 10H-2,7-diazaphenothiazine has been N-alkylated, N-arylated, and N-heteroarylated to generate a library of 10-substituted derivatives. documentsdelivered.com

The choice of base and solvent is crucial for the success of these reactions. Common bases include potassium carbonate and sodium hydride, while solvents like dimethylformamide (DMF) are frequently employed.

Table 4: Examples of N-Alkylation of Diazaphenothiazines

Diazaphenothiazine CoreAlkylating/Arylating AgentProduct
10H-1,9-DiazaphenothiazineAlkyl halides, Dialkylaminoalkyl halides10-Alkyl/Dialkylaminoalkyl-1,9-diazaphenothiazines nih.gov
10H-2,7-DiazaphenothiazineAlkyl halides, Aryl halides, Heteroaryl halides10-Alkyl/Aryl/Heteroaryl-2,7-diazaphenothiazines documentsdelivered.com
10H-1,8-DiazaphenothiazineAlkyl, Aminoalkyl, Amidoalkyl, Sulfonamidoalkyl halides10-Substituted-1,8-diazaphenothiazines researchgate.net

Incorporation of Heterocyclic Moieties via "Click Chemistry" (e.g., 1,2,3-Triazoles)

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient tool for the functionalization of complex molecules. aragen.comnih.govbeilstein-archives.org This reaction allows for the reliable formation of a 1,4-disubstituted 1,2,3-triazole linker, which can be used to attach various molecular fragments to the diazaphenothiazine scaffold.

The general strategy involves the introduction of either an azide (B81097) or a terminal alkyne functionality onto the diazaphenothiazine core, which can then be "clicked" with a complementary reaction partner. A successful application of this methodology has been demonstrated in the synthesis of novel 1,2,3-triazole-diazaphenothiazine hybrids. nih.gov In this approach, various 10H-diazaphenothiazines were first N-alkylated with propargyl bromide to introduce a terminal alkyne group. nih.gov The resulting propynyl (B12738560) derivatives were then subjected to a CuAAC reaction with a selection of organic azides in the presence of a copper(I) catalyst, such as copper(I) iodide, to yield the desired 1,2,3-triazole-substituted diazaphenothiazines in good yields (67-82%). nih.gov This method provides a modular and efficient route to novel diazaphenothiazine conjugates with potential applications in medicinal chemistry. nih.gov

Table 5: Example of "Click Chemistry" for Diazaphenothiazine Functionalization

Diazaphenothiazine DerivativeAzide PartnerCatalystProductYield (%)
10-Propynyl-diazaphenothiazines (1,6-, 1,8-, 2,7-, and 3,6-isomers)Various organic azidesCuI10-(1,2,3-Triazol-1-ylmethyl)-diazaphenothiazines67-82 nih.gov

Introduction of Alkynyl and Aminoalkyl Substituents for Structural Diversity

The structural framework of diazaphenothiazines can be extensively modified to explore structure-activity relationships, with a particular focus on introducing substituents at the thiazine nitrogen atom. Among the most synthetically incorporated moieties are alkynyl and aminoalkyl groups, which have been shown to influence the biological properties of the resulting compounds. nih.govmdpi.com

The introduction of a simple alkynyl group, such as a propynyl substituent, is a common strategy to create a versatile intermediate for further functionalization. nih.gov For instance, various isomeric 10H-dipyridothiazines (1,6-, 1,8-, 2,7-, and 3,6-diazaphenothiazines) can be transformed into their corresponding 10-propynyl derivatives. nih.gov This is typically achieved through reaction with propargyl bromide. These propynyl derivatives serve as key precursors for synthesizing more complex molecules, such as 1,2,3-triazole-diazaphenothiazine hybrids, via "click chemistry" (1,3-dipolar cycloaddition). nih.gov

Further extension of the alkynyl chain and the incorporation of a terminal amino group lead to aminoalkynyl derivatives. A notable example is the synthesis of 10-[4-(N,N-diethylamino)but-2-ynyl]-3,6-diazaphenothiazine. This modification has been shown to significantly enhance anticancer activity compared to the simple propynyl precursor. mdpi.comnih.gov The synthesis of these aminoalkynyl derivatives highlights a strategy where increasing the complexity of the substituent at the N-10 position can dramatically modulate the compound's biological profile. mdpi.com

Similarly, the addition of various aminoalkyl side chains at the N-10 position is a well-established method for creating diverse libraries of diazaphenothiazine derivatives. These substituents can range from simple dialkylaminoethyl groups to more complex structures incorporating amido, sulfonamido, or ureido functionalities. nih.govnih.gov For example, 10H-1,8-diazaphenothiazine has been successfully transformed into a series of 10-derivatives bearing alkyl, aminoalkyl, amidoalkyl, and sulfonamidoalkyl groups. nih.gov A specific synthetic route involves the N-alkylation of 6H-quinobenzothiazine intermediates with various aminoalkyl halides to produce analogues of the well-known drug chlorpromazine (B137089). nih.gov These syntheses often result in compounds with significant biological potential, including cytotoxic effects against various cancer cell lines. nih.gov

The table below summarizes examples of alkynyl and aminoalkyl substituents introduced into diazaphenothiazine systems and the starting materials used.

Starting Diazaphenothiazine CoreReagentResulting Substituent at N-10Reference
10H-1,6-diazaphenothiazinePropargyl bromidePropynyl nih.gov
10H-1,8-diazaphenothiazinePropargyl bromidePropynyl nih.gov
10H-2,7-diazaphenothiazinePropargyl bromidePropynyl nih.gov
10H-3,6-diazaphenothiazinePropargyl bromidePropynyl nih.gov
10H-3,6-diazaphenothiazine1-(4-chlorobut-2-yn-1-yl)-4-methylpiperazine4-(4-methylpiperazin-1-yl)but-2-ynyl mdpi.com
10H-1,8-diazaphenothiazine2-Diethylaminoethyl chloride2-(Diethylamino)ethyl nih.gov
6H-8-chloroquinobenzothiazine2-(N,N-dimethylamino)ethyl chloride2-(Dimethylamino)ethyl nih.gov

Synthesis of Tetracyclic and Other Polycyclic Diazaphenothiazine Analogues

The synthesis of diazaphenothiazine analogues extends beyond the fundamental tricyclic structure to include more complex tetracyclic and pentacyclic systems. These larger, more rigid structures are created by fusing additional rings, such as quinoline (B57606) or pyridine (B92270) fragments, onto the diazaphenothiazine core. mdpi.comnih.gov This approach aims to generate novel molecular scaffolds with distinct electronic and steric properties, potentially leading to enhanced biological activities. nih.govnih.gov

A common strategy for constructing tetracyclic systems involves the reaction of substituted aminopyridines with quinolinium salts. For example, a series of novel tetracyclic pyridoquinothiazinium derivatives can be synthesized by reacting 1-methyl-3-benozoylthio-4-(butylthio)quinolinium chloride with various 3-aminopyridines bearing different substituents. nih.gov This reaction builds a pyridine ring onto a quinobenzothiazine framework, resulting in a tetracyclic diazaphenothiazine analogue. nih.gov The structure of these compounds, such as 5-methyl-12H-quino[3,4-b]pyrido[5,6-e] mdpi.comresearchgate.netthiazinium chloride, has been confirmed by X-ray analysis to possess a completely flat tetracyclic system, a feature that is believed to significantly influence its biological properties. nih.gov

Another approach to tetracyclic analogues involves the reaction of 2-amino-4-chlorobenzenethiol (B107409) with 3-bromo-2-chloroquinoline. nih.gov This synthesis proceeds through an intermediate phenyl quinoline sulfide, which then undergoes cyclization to form a 6H-8-chloroquinobenzothiazine scaffold. This tetracyclic core serves as a versatile substrate for further N-alkylation at the thiazine nitrogen, leading to a variety of chlorpromazine analogues. nih.gov Similarly, substituted quinobenzo-1,4-thiazines have been synthesized from diquino-1,4-dithiin or 2,2′-dichloro-3,3′-diquinolinyl disulfide by reacting them with substituted anilines. researchgate.net

Pentacyclic systems represent a further extension of this structural complexity. Linearly and angularly fused diquino-1,4-thiazines, which can be described as pentacyclic dibenzo-diazaphenothiazines, have been synthesized by modifying the core phenothiazine structure with multiple quinoline rings. researchgate.net These complex syntheses often involve multi-step procedures starting from disubstituted pyridine or quinoline derivatives. researchgate.net

The table below provides examples of synthetic routes leading to polycyclic diazaphenothiazine analogues.

Starting MaterialsReaction ConditionsResulting Polycyclic SystemReference
1-methyl-3-benzoylthio-4-butylthioquinolinium chloride + Substituted 3-aminopyridinesPyridine, 80 °CTetracyclic pyridoquinothiazinium salts nih.gov
2-amino-4-chlorobenzenethiol + 3-bromo-2-chloroquinolineDMF, boiling6H-8-chloroquinobenzothiazine nih.gov
Diquino-1,4-dithiin + Aniline hydrochloridesFusion reactionTetracyclic quinobenzo-1,4-thiazines researchgate.net
4,4'-dichloro-3,3'-diquinolinyl sulfide + AminesNucleophilic substitution followed by cyclizationPentacyclic diquinothiazines semanticscholar.org

Elucidation of Reaction Mechanisms in Diazaphenothiazine Synthesis

The synthesis of diazaphenothiazines and their polycyclic analogues often involves complex reaction sequences, and understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. Key mechanistic pathways identified in the formation of these heterocyclic systems include the Smiles rearrangement and the Ullmann cyclization. nih.govnih.govnih.gov

The Smiles rearrangement is a frequently encountered intramolecular nucleophilic aromatic substitution that plays a pivotal role in the formation of the diazaphenothiazine ring system. researchgate.netnih.govnih.gov In the synthesis of 10H-3-methyl-1,6-diazaphenothiazine, for example, 3-amino-3′-nitro-2,4′-dipyridinyl sulfide is formed as an intermediate. nih.gov This sulfide, when heated in a solvent like DMF, undergoes a Smiles rearrangement where the amino group of one pyridine ring attacks the other pyridine ring, leading to the migration of an aryl group from the sulfur to the nitrogen atom and subsequent cyclization to form the thiazine ring. nih.govnih.gov

The direction and outcome of cyclization reactions can be highly dependent on the substitution pattern of the reactants. In the synthesis of tetracyclic pyridoquinothiazinium derivatives from 1-methyl-3-benzoylthio-4-butylthioquinolinium chloride and substituted 3-aminopyridines, the reaction proceeds via a 1-methyl-4-(3-pyridyl)aminoquinolinium-3-thiolate intermediate. nih.gov The subsequent cyclization mechanism is influenced by the position of substituents on the pyridine ring. For instance, with a halogen atom at the 4-position of the 3-aminopyridine, the cyclization occurs via a nucleophilic substitution of the halogen by the thiolate sulfur atom. nih.gov This process is direct and does not require an external oxidant. However, if the reaction is not performed under anaerobic conditions, atmospheric oxygen can lead to the formation of byproducts. nih.gov

A competing pathway to the Smiles rearrangement is the Ullmann cyclization. nih.govnih.gov In the synthesis of 6H-8-chloroquinobenzothiazine from 2-amino-4-chlorobenzenethiol and 3-bromo-2-chloroquinoline, an intermediate phenyl quinoline sulfide is formed. This intermediate can potentially undergo direct cyclization via an Ullmann-type reaction to form the quinobenzothiazine product. nih.gov The specific conditions of the reaction often determine which mechanistic pathway, the Smiles rearrangement or Ullmann cyclization, is favored.

The elucidation of these mechanisms relies on careful analysis of intermediates and final products using spectroscopic techniques like NMR, as well as studies that investigate the effect of reaction conditions, such as the presence of oxygen or the nature of substituents. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 1,4 Diazaphenothiazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the characterization of diazaphenothiazine derivatives. Through a series of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework can be constructed.

One-Dimensional NMR (¹H, ¹³C NMR) Techniques for Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the structure of diazaphenothiazine derivatives. The ¹H NMR spectrum provides information on the chemical shift, integration, and coupling patterns of protons, revealing the number of distinct proton environments and their neighboring protons. For instance, in derivatives of the isomeric 1,9-diazaphenothiazine, aromatic protons typically appear in the downfield region, with their specific chemical shifts and multiplicities being dictated by the substitution pattern on the pyridyl rings.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of these signals indicate the type of carbon (aliphatic, aromatic, etc.) and are influenced by the electronic effects of neighboring atoms and substituents. Together, these 1D techniques allow for the initial assignment of the primary structure and the number of non-equivalent proton and carbon atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Diazaphenothiazine Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Aromatic Protons 6.5 - 8.5
N-H Proton (unsubstituted) 8.0 - 9.0 (broad)
Aliphatic Protons (on N-substituent) 1.0 - 4.5
¹³C Aromatic Carbons 110 - 150
Quaternary Carbons (at ring junctions) 120 - 155
Aliphatic Carbons (on N-substituent) 15 - 60

Note: Chemical shifts are dependent on the specific derivative, solvent, and substitution pattern.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for molecules in the solid state, offering precise bond lengths, bond angles, and details of the three-dimensional arrangement of atoms.

Confirmation of Product Structures and Isomeric Forms

X-ray crystallography is an unambiguous method for confirming the constitution and connectivity of newly synthesized compounds, which is particularly important when multiple isomers could be formed during a reaction. For example, attempts to synthesize 2,4-diazaphenothiazines through certain routes can lead to rearrangement products, specifically the 1,3-diaza isomers. Single-crystal X-ray diffraction has been used to definitively identify the correct 2,4-diazaphenothiazine structure, confirming that the desired isomeric form had been successfully synthesized. acs.org This technique was also critical in confirming the structure of a 10-methyl-1,9-diazaphenothiazine derivative, validating the assignments made through NMR spectroscopy. nih.govresearchgate.net

Analysis of Dihedral Angles and Conformational Features (e.g., butterfly shape, planarity)

A hallmark of the phenothiazine (B1677639) core structure is its non-planar, folded conformation, often described as a "butterfly" shape. X-ray crystallography allows for the precise measurement of the dihedral (or folding) angle between the two outer aromatic rings. In phenothiazine derivatives, this angle is typically in the range of 146° to 160°. iucr.orgrsc.org For instance, a 10-methyl-1,9-diazaphenothiazine was found to have a butterfly angle of 36.22(4)° between its two pyridine (B92270) rings, with the central thiazine (B8601807) ring adopting a boat conformation. tandfonline.com In contrast, some tetracyclic pyridoquinothiazinium derivatives have been shown to possess a completely flat structure, while others are bent along the N-S axis of the thiazine ring with angles around 154-160°. nih.gov These conformational details are crucial as they influence the electronic properties and biological activity of the molecules.

Table 2: Selected Dihedral (Folding) Angles in Phenothiazine and Diazaphenothiazine Derivatives from X-ray Crystallography

Compound Type Specific Derivative Dihedral Angle (°) Reference
Phenothiazine Derivative 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 153.87 iucr.org
Diazaphenothiazine Derivative 9-chloro-5,11-dimethyl-12H-quino[3,4-b]pyrido[5,6-e] acs.orgmdpi.comthiazinium chloride 160.56 nih.gov
Diazaphenothiazine Derivative 9-methoxy-5-methyl-12H-quino[3,4-b]pyrido[5,6-e] acs.orgmdpi.comthiazinium chloride 154.34 nih.gov
Phenothiazine Derivative JNU-S (a 2,8-functionalized-1,9-dimethyl-phenothiazine) 146 rsc.org

Intermolecular Interactions and Arrangement in Crystal Lattices

The way molecules pack together in a crystal lattice is determined by a variety of intermolecular interactions. X-ray analysis reveals the details of these forces, which are critical for understanding the physical properties of the solid material. In the crystal structure of phenothiazine and its derivatives, common interactions include π-π stacking, where the aromatic rings of adjacent molecules align. mdpi.com In one benzo rsc.orgresearchgate.netacs.orgmdpi.comthiazino[2,3-b]quinoxaline derivative, π-π stacking distances were observed in the range of 3.670–3.736 Å. mdpi.com Additionally, weaker interactions like C-H···N hydrogen bonds and C-H···π interactions play a significant role in stabilizing the crystal packing. mdpi.comresearchgate.net The analysis of these non-covalent forces is essential for crystal engineering, where the goal is to design materials with specific properties based on their solid-state architecture. mdpi.com

Mass Spectrometry (EI MS, FAB MS, HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of diazaphenothiazine derivatives. Methods such as Electron Ionization Mass Spectrometry (EI-MS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and High-Resolution Mass Spectrometry (HRMS) provide essential information regarding molecular weight, molecular formula, and fragmentation patterns, which aids in confirming the identity and structure of newly synthesized compounds. While detailed mass spectrometric studies specifically on 1,4-diazaphenothiazine are limited in available literature, extensive analysis has been conducted on other isomers, such as 1,9- and 1,6-diazaphenothiazines, offering valuable insight into the behavior of this class of compounds under mass spectrometric conditions.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For diazaphenothiazine derivatives, the molecular ion peak (M•+) is often clearly observed. The primary fragmentation pathway for 10-substituted derivatives involves the cleavage of the bond at the N-10 position of the thiazine ring, leading to the loss of the substituent.

For instance, the EI-MS spectrum of 10-Methyl-1,9-diazaphenothiazine shows a prominent molecular ion peak at an m/z of 215, which is also the base peak (100% relative intensity). tandfonline.com Similarly, derivatives with larger alkyl or functionalized side chains, such as 10-Allyl-1,9-diazaphenothiazine and 10-Propargyl-1,9-diazaphenothiazine, exhibit significant molecular ion peaks at m/z 241 and 239, respectively. tandfonline.com A common and dominant fragmentation pathway for these compounds is the loss of the N-10 substituent, resulting in a stable fragment ion corresponding to the diazaphenothiazine core at m/z 200 ([M-substituent]•+). tandfonline.comnih.gov This fragment is often the base peak in the spectra of derivatives with larger substituents. tandfonline.com For example, in the spectrum of 10-Benzyl-1,6-diazaphenothiazine, the molecular ion is seen at m/z 291 (30%), while the base peak appears at m/z 200, corresponding to the loss of the benzyl (B1604629) group. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

FAB-MS is a soft ionization technique particularly useful for polar and thermally labile compounds that may not yield a clear molecular ion in EI-MS. This method typically produces a protonated molecular ion ([M+H]+), which helps in the unambiguous determination of the molecular weight. nih.gov

In the analysis of 10-(N,N-diethylaminoethyl)-1,6-diazaphenothiazine, the FAB-MS spectrum shows the [M+1]+ ion at an m/z of 301. nih.gov The fragmentation pattern in FAB-MS can also provide structural information. A notable fragment is observed at m/z 228, which corresponds to the loss of the terminal diethylamine (B46881) group ([M+1-NC4H10]). nih.gov Another significant fragment appears at m/z 200, resulting from the cleavage of the entire side chain ([M+1-C2H4NC4H10]). nih.gov This demonstrates how FAB-MS confirms the molecular weight while also corroborating the structure of the substituent at the N-10 position.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for unequivocally confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. This allows for the calculation of a molecular formula with a high degree of confidence, which is a crucial step in the characterization of novel derivatives. tandfonline.com The measured exact mass is compared to the calculated theoretical mass for a proposed formula, with a small mass error (typically in parts per million, ppm) confirming the assignment.

For example, the molecular formula of 10-Methyl-1,9-diazaphenothiazine (C11H9N3S) was confirmed by HRMS, which gave a value for [M+H]+ of 216.0597, closely matching the calculated value of 216.0595. tandfonline.com Likewise, for 10-Allyl-1,9-diazaphenothiazine, the found mass for [M+H]+ was 242.0758 against a calculated mass of 242.0752, confirming the formula C13H11N3S. tandfonline.com These precise measurements are vital for distinguishing between compounds with the same nominal mass but different elemental compositions.

The combination of these mass spectrometry techniques provides a comprehensive characterization of diazaphenothiazine derivatives, from confirming molecular weight and formula to elucidating the structure of substituents and core ring systems through detailed fragment analysis.

Mass Spectrometry Data for Diazaphenothiazine Derivatives

Below are interactive tables summarizing the mass spectrometry data for various diazaphenothiazine isomers.

EI-MS Data for 10-Substituted Diazaphenothiazine Derivatives

CompoundMolecular FormulaIonization ModeMolecular Ion (M•+) (m/z)Base Peak (m/z)Key Fragment Ion (m/z)Reference
10-Methyl-1,9-diazaphenothiazineC11H9N3SEI215 (100%)215- tandfonline.com
10-Allyl-1,9-diazaphenothiazineC13H11N3SEI241 (55%)200200 [M-C3H5]•+ tandfonline.com
10-Propargyl-1,9-diazaphenothiazineC13H9N3SEI239 (90%)200200 [M-C3H3]•+ tandfonline.com
10-Benzyl-1,6-diazaphenothiazineC17H13N3SEI291 (30%)200200 [M-C7H7]•+ nih.gov

FAB-MS Data for 10-Substituted Diazaphenothiazine Derivatives

CompoundMolecular FormulaIonization ModeProtonated Molecular Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Reference
10-(N,N-diethylaminoethyl)-1,6-diazaphenothiazineC16H20N4SFAB301 (20%)228 [M+1-NC4H10]+ (100%), 200 [M+1-C8H19N]+ nih.gov

HRMS Data for 10-Substituted Diazaphenothiazine Derivatives

CompoundMolecular FormulaIonization ModeCalculated Mass [M+H]+Found Mass [M+H]+Reference
10-Methyl-1,9-diazaphenothiazineC11H9N3SEI216.0595216.0597 tandfonline.com
10-Allyl-1,9-diazaphenothiazineC13H11N3SEI242.0752242.0758 tandfonline.com
10-Propargyl-1,9-diazaphenothiazineC13H9N3SEI240.0595240.0599 tandfonline.com

Computational and Theoretical Investigations of 1,4 Diazaphenothiazine Architectures

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of complex molecules like diazaphenothiazines. researchgate.net These calculations provide detailed information on molecular orbitals, charge distribution, and bond characteristics that govern the molecule's behavior.

Studies on related phenothiazine (B1677639) structures have utilized DFT to confirm geometries and analyze electronic properties. mdpi.comresearchgate.net For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize molecular structures and understand orbital diagrams. mdpi.com The energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Modeling and Simulation Approaches in Structure-Property Relationships

Molecular modeling and simulation extend the insights from quantum mechanics to explore the dynamic behavior and macroscopic properties of 1,4-diazaphenothiazine derivatives. These techniques are instrumental in establishing quantitative structure-property relationships (QSPR), which correlate a molecule's structural features with its physical and chemical properties. mdpi.com

Molecular docking is another critical computational tool used to predict the preferred orientation of a ligand when it binds to a target molecule, such as a protein receptor. researchgate.neteurekaselect.com By evaluating the binding affinity and interactions, docking studies can help rationalize the biological activity of diazaphenothiazine derivatives and guide the design of new, more potent analogues. researchgate.net These modeling techniques bridge the gap between the molecular structure and functional properties, enabling a more targeted approach to chemical synthesis and evaluation. eurekaselect.com

In Silico Prediction of Molecular Properties and Pharmacokinetic Parameters

In silico methods are widely employed to predict the pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates, thereby reducing the time and cost associated with experimental studies. nih.govjapsonline.comrasayanjournal.co.in For this compound derivatives, these predictions are vital for assessing their drug-like potential.

Lipophilicity is a key physicochemical parameter that influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins. nih.govoup.com It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Theoretical calculations of lipophilicity (logPcalcd) for diazaphenothiazine derivatives are performed using various computational methods and software. nih.govresearchgate.net However, calculated values can differ significantly depending on the algorithm used. researchgate.netoup.com For example, for a series of 1,9-diazaphenothiazines, calculated logP values varied, with 10H-1,9-diazaphenothiazine showing the lowest lipophilicity (logPcalcd = 1.51) and the 10-benzyl derivative showing the highest (logPcalcd = 4.75). nih.gov

To complement these theoretical values, experimental methods like reversed-phase thin-layer chromatography (RP-TLC) are used to determine lipophilicity parameters such as RM0 and logPTLC. oup.comresearchgate.netoup.com The RM0 value, obtained by extrapolation to a zero concentration of the organic modifier in the mobile phase, is a measure of relative lipophilicity. oup.com Studies on various diazaphenothiazine isomers have shown that lipophilicity is highly dependent on the nature and position of substituents on the core structure. oup.comnih.gov For instance, the introduction of bulky, nonpolar groups like a benzyl (B1604629) or phthalimidopropyl group significantly increases lipophilicity, whereas smaller or more polar substituents have the opposite effect. oup.com A good correlation between computationally derived logP values and experimentally determined logPTLC is often sought to validate the computational models. nih.gov

Calculated and Experimental Lipophilicity of Selected Diazaphenothiazine Derivatives
Compound TypeSubstituent at N-10logPcalcd RangeExperimental RM0Reference
1,8-Diazaphenothiazine-H0.99 - 2.650.5630 oup.com
1,8-Diazaphenothiazine-Benzyl2.84 - 4.041.8388 oup.com
1,8-Diazaphenothiazine-Phthalimidopropyl2.20 - 4.302.4208 oup.com
1,9-Diazaphenothiazine-H1.51 - 2.801.1970 nih.gov
1,9-Diazaphenothiazine-Benzyl3.50 - 4.751.9988 nih.gov

To assess the potential of a compound to be an orally active drug, several rule-based filters are applied. These rules are derived from the analysis of physicochemical properties of known drugs. mdpi.com

Lipinski's Rule of Five predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of less than 500 Da, a logP value not greater than 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). taylorandfrancis.comdrugbank.comnih.gov

Ghose's Rules define a qualifying range for drug-likeness based on a calculated logP (between -0.4 and 5.6), molecular weight (between 160 and 480 g/mol ), molar refractivity (from 40 to 130), and the total number of atoms (from 20 to 70). mdpi.comresearchgate.net

Veber's Rules emphasize molecular flexibility and polar surface area, suggesting good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less. mdpi.comresearchgate.net

Studies on various diazaphenothiazine series have shown that these compounds generally exhibit favorable drug-like properties, complying with Lipinski's, Ghose's, and Veber's rules, which supports their potential for good bioavailability. nih.govnih.govmdpi.com

Drug-Likeness Profile of 1,9-Diazaphenothiazines
ParameterLipinski's RuleGhose's RuleVeber's RuleCompliance Status for DiazaphenothiazinesReference
Molecular Weight (MW)≤ 500160 - 480-Compliant nih.govnih.gov
logP≤ 5-0.4 to 5.6-Compliant nih.govnih.gov
H-Bond Donors (HBD)≤ 5--Compliant nih.govnih.gov
H-Bond Acceptors (HBA)≤ 10--Compliant nih.govnih.gov
Rotatable Bonds--≤ 10Compliant nih.govnih.gov
Polar Surface Area (PSA)--≤ 140 ŲCompliant nih.govnih.gov

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. wuxiapptec.com Only the unbound (free) fraction of a drug is available to cross cell membranes, interact with therapeutic targets, and be cleared from the body. wuxiapptec.comcertara.com High lipophilicity is often correlated with increased plasma protein binding. oup.com In silico models can predict the fraction of a drug that will be unbound in plasma (fu), which is essential for forecasting its distribution and potential for drug-drug interactions. nih.govbiorxiv.orgbohrium.com

Cellular permeability is another key factor for drug absorption and distribution. In silico predictions often include parameters for human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. oup.com For diazaphenothiazine derivatives, computational studies have correlated lipophilicity with these biomolecular descriptors, suggesting that modulating the structure to control lipophilicity can influence their ability to be absorbed and distributed throughout the body. oup.com

Cheminformatics and Data Analysis Techniques

Cheminformatics combines computational methods to analyze large datasets of chemical compounds, enabling the identification of structure-activity and structure-property relationships. researcher.life For series of newly synthesized diazaphenothiazine derivatives, techniques like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are used to explore the chemical space and group compounds based on their structural and physicochemical descriptors. nih.govmdpi.com

Principal Component Analysis (PCA) for Descriptor Space Visualization

Principal Component Analysis (PCA) was employed to reduce the dimensionality of the vast descriptor space and to visualize the distribution of the tetracyclic diazaphenothiazine derivatives. By transforming a large set of calculated molecular descriptors into a smaller set of uncorrelated principal components (PCs), PCA allows for the identification of the main sources of variance within the dataset. This analysis revealed the clustering of compounds based on their physicochemical properties, providing a visual representation of their relationships within the chemical space. The distribution of the compounds in the PCA plot highlighted the structural features that contribute most significantly to the observed variance in their biological activities.

Quantitative Shape-Based Comparison (CoMSA) for Molecular Alignment and Feature Mapping

Quantitative Molecular Shape Analysis (CoMSA) was conducted to generate an averaged pharmacophore pattern, illustrating the key three-dimensional steric, electronic, and lipophilic features that are potentially crucial for the biological activity of the tetracyclic diazaphenothiazine derivatives. By aligning the molecules based on their shape and comparing their molecular interaction fields, CoMSA provides insights into the spatial arrangement of functionalities that may be essential for receptor binding. This analysis helps in identifying the regions of the molecule where modifications are likely to enhance or diminish its activity.

Similarity-Related Activity Landscape (SALI) Analysis for Activity Cliffs

The Similarity-Related Activity Landscape (SALI) analysis was performed to provide a nuanced understanding of the structure-activity relationship trends within the series of tetracyclic diazaphenothiazine derivatives. SALI plots visualize the relationship between structural similarity and the difference in biological activity for pairs of compounds. This method is particularly effective in identifying "activity cliffs," which are pairs of structurally similar compounds with a large and unexpected difference in potency. The identification of these activity cliffs is critical for understanding which structural modifications are favorable and which are detrimental to the desired biological effect, thereby guiding future drug design efforts.

In Silico Identification of Potential Molecular Targets via Predictive Servers

The prediction of potential molecular targets for diazaphenothiazine derivatives has been explored using various in silico tools, which leverage large databases of known ligand-target interactions to forecast the biological activities of new compounds. These predictive servers play a crucial role in hypothesis generation for the mechanism of action of novel molecules.

For various diazaphenothiazine derivatives, including dipyridothiazine dimers, computational tools such as the Way2Drug server, with its PASS (Prediction of Activity Spectra for Substances) application, and the SwissTargetPrediction server have been utilized. mdpi.comnih.govmdpi.com

The Way2Drug PASS server predicts a wide spectrum of biological activities based on the structural formula of a compound. For dipyridothiazine dimers, this server has been used to predict potential biological activities and the probability of cytotoxicity toward various cancer cell lines. mdpi.comnih.govpreprints.orgnih.gov The predictions for these compounds indicated a high probability of anticancer potential, potentially linked to the stimulation of histone deacetylase and inhibition of glycosylphosphatidylinositol phospholipase D, which could lead to the activation of the mitochondrial apoptosis pathway. preprints.org Furthermore, the PASS program has suggested potential applications in neurodegenerative diseases, as well as antipsychotic and antiallergic effects, and the inhibition of cytochrome P450. mdpi.com For other diazaphenothiazine derivatives, PASS analysis has confirmed a high probability of influencing histone structure, tumor necrosis factor, and angiogenesis. mdpi.com

The SwissTargetPrediction server identifies probable molecular targets for a given compound by comparing it to a library of known active molecules. For dipyridothiazine dimers, this server has been employed to identify potential molecular targets, further corroborating their anticancer potential. mdpi.com The predictions suggested that these derivatives may affect the activity of kinases, G-protein coupled receptors, proteases, cytochrome P450, and phosphodiesterases. mdpi.com

These in silico predictions, while requiring experimental validation, provide valuable insights into the potential mechanisms of action of this compound and its analogues, guiding further pharmacological investigations.

Exploration of Biological Interactions and Mechanistic Pathways of 1,4 Diazaphenothiazine Analogues

In Vitro Antiproliferative Activity against Established Cell Lines

Derivatives of 1,4-diazaphenothiazine have been the subject of numerous studies to evaluate their efficacy in inhibiting the growth of a wide array of human cancer cell lines. These investigations have revealed that the antiproliferative effects are not uniform, with certain analogues exhibiting remarkable potency against specific cancer types.

Differential Inhibitory Activities across Various Cancer Cell Lines (e.g., glioblastoma, melanoma, breast, ovarian, colon, lung, pancreatic)

The cytotoxic effects of this compound analogues have been documented across a spectrum of cancer cell lines, demonstrating a broad yet differential range of activity. For instance, certain derivatives have shown potent activity against glioblastoma, melanoma, breast, ovarian, colon, and lung cancer cells. mdpi.comnih.govtandfonline.com

In studies involving glioblastoma , the SNB-19 cell line has been a frequent model. One of the most active 3,6-diazaphenothiazine derivatives, bearing an N,N-diethylamino-2-butynyl substituent, was found to be ten times more potent than the conventional chemotherapeutic agent cisplatin (B142131) against this cell line. mdpi.comnih.gov Another study highlighted a derivative of the antipsychotic drug phenothiazine (B1677639), DS00329, which inhibited the viability and long-term survival of U251 and U87 glioblastoma cells. nih.gov

Melanoma cell lines have also shown susceptibility to these compounds. The parent 10H-1,9-diazaphenothiazine was particularly active against the C-32 melanoma cell line, with a greater potency than cisplatin. mdpi.com Further studies on new 3-methyl-1,6-diazaphenothiazine derivatives confirmed their ability to induce apoptosis in both melanotic (COLO829, G361) and amelanotic (A375, C32) melanoma cells. nih.gov

The antiproliferative activity of this compound analogues extends to various breast cancer cell lines, including MDA-MB-231, MCF-7, and T-47D. mdpi.comnih.gov One 10H-3,6-diazaphenothiazine derivative was reported to be effective in killing MCF-7 breast cancer cells while being less toxic to normal human fibroblast cells. nih.gov

In the context of ovarian cancer , the A2780 cell line has been a key focus. The parent compound, 10H-3,6-diazaphenothiazine (PTZ), induced a dose-dependent inhibition of A2780 cancer cells with a 50% inhibitory concentration (IC50) value of 0.62 µM. nih.govresearchgate.net

Colon cancer cell lines, such as Caco-2 and SW-948, have also been tested. mdpi.comnih.gov A hybrid of 3,6-diazaphenothiazine and 1,2,3-triazole with a p-fluorobenzyl substituent demonstrated very promising anticancer action against the Caco-2 colorectal carcinoma cell line. mdpi.com

With regard to lung cancer , cell lines like A549 and H460 have been utilized in screening these compounds. mdpi.comnih.gov A 1,8-diazaphenothiazine derivative with a p-chlorobenzyl substituent in the 1,2,3-triazole system showed high cytotoxic activity against the A-549 lung cancer cell line. nih.gov

Furthermore, tetracyclic azaphenothiazines have been investigated for their activity against pancreatic cancer cell lines, such as MiaPaCa-2, among others. mdpi.com

Compound ClassSpecific DerivativeCancer TypeCell LineIC50 (µM)Reference
3,6-DiazaphenothiazineDerivative with N,N-diethylamino-2-butynyl substituentGlioblastomaSNB-19More potent than cisplatin mdpi.comnih.gov
1,9-Diazaphenothiazine10H-1,9-diazaphenothiazineMelanomaC-323.83 mdpi.com
3,6-Diazaphenothiazine10H-3,6-diazaphenothiazine (PTZ)OvarianA27800.62 nih.govresearchgate.net
1,6-Diazaphenothiazine-1,2,3-triazole hybridCompound 1d (p-chlorobenzyl substituent)LungA5490.25 nih.gov
1,6-Diazaphenothiazine-1,2,3-triazole hybridCompound 1d (p-chlorobenzyl substituent)ColonCaco-24.66 nih.gov
1,8-Diazaphenothiazine-1,2,3-triazole hybridCompound 2d (p-chlorobenzyl substituent)LungA-5491.82 nih.gov

Investigation of Structure-Activity Relationships (SAR) for Modulating Antiproliferative Effects

The differential inhibitory activities of this compound analogues are closely linked to their chemical structures. Structure-activity relationship (SAR) studies have begun to elucidate the molecular features that govern their anticancer potency. The nature of the substituent at the thiazine (B8601807) nitrogen atom and the isomeric structure of the diazaphenothiazine core are critical determinants of activity. mdpi.comnih.gov

For instance, the introduction of a 1,2,3-triazole ring system at the 10-position of the diazaphenothiazine scaffold has yielded compounds with significant antiproliferative effects. nih.gov Within a series of these hybrids, a derivative of 1,6-diazaphenothiazine bearing a p-chlorobenzyl substituent (compound 1d) displayed excellent broad-spectrum anticancer activity. nih.gov This highlights the importance of the substituent on the triazole ring.

The position of the nitrogen atoms within the pyridine (B92270) rings of the dipyridothiazine system is also crucial for anticancer activity. mdpi.comnih.gov Derivatives of 3,6-diazaphenothiazine have shown particularly high potency. mdpi.comnih.gov Furthermore, the transformation of a propynyl (B12738560) substituent into a more rigid dialkylamino-2-butynyl group via the Mannich reaction has been identified as a successful strategy for enhancing anticancer activity. mdpi.comnih.gov Specifically, a 3,6-diazaphenothiazine with an N,N-diethylamino-2-butynyl substituent was found to be significantly more potent than its 1,6-, 1,8-, and 2,7-diazaphenothiazine analogues. mdpi.comnih.gov

In the 1,9-diazaphenothiazine series, derivatives with propynyl and N,N-diethylaminoethyl groups were identified as being more potent than cisplatin. nih.gov This suggests that both small, rigid groups and more flexible, basic side chains at the 10-position can confer significant cytotoxic activity.

Cellular Mechanism of Action Elucidation

To understand the antiproliferative effects of this compound analogues at a molecular level, researchers have investigated their impact on key cellular processes, including gene expression, apoptosis, and cell cycle progression.

Analysis of Gene Expression Modulations (e.g., H3, TP53, CDKN1A, BCL-2, BAX) in Cellular Responses

The anticancer activity of this compound analogues is associated with their ability to modulate the expression of genes that are critical for cell proliferation and survival. Reverse transcription-quantitative real-time PCR (RT-qPCR) has been a valuable tool in these analyses. mdpi.commdpi.comnih.govnih.gov

A common finding is the reduced expression of the histone H3 gene, which serves as a marker for cell proliferation. mdpi.comnih.govmdpi.comnih.gov This suggests that these compounds can interfere with chromatin structure and DNA replication.

The tumor suppressor gene TP53 and its downstream target CDKN1A (encoding the p21 protein) are also frequently affected. In some instances, this compound derivatives have been shown to enhance the expression of CDKN1A, which can lead to cell cycle arrest. mdpi.comnih.govmdpi.com The modulation of TP53 expression appears to be more variable and cell-line dependent. mdpi.commdpi.com

Crucially, these compounds have been shown to alter the balance of pro- and anti-apoptotic genes. Specifically, they can upregulate the expression of the pro-apoptotic gene BAX and downregulate the anti-apoptotic gene BCL-2. mdpi.comnih.govmdpi.comnih.govnih.gov The resulting increase in the BAX/BCL-2 ratio is a strong indicator of the induction of the intrinsic mitochondrial pathway of apoptosis. mdpi.commdpi.comnih.govnih.gov

Compound/DerivativeCell Line(s)GeneEffect on ExpressionReference
10-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-diazaphenothiazine (1d)SNB-19, Caco-2, A549, MDA-MB231H3Downregulation nih.gov
10H-3,6-diazaphenothiazine (PTZ)MCF-7p53, CDKN1A, baxUpregulation nih.gov
10H-3,6-diazaphenothiazine (PTZ)MCF-7Bcl-2, H3Downregulation nih.gov
1,9-diazaphenothiazine with propynyl groupSNB-19, MDA-MB-231BAX/BCL-2 ratioIncrease mdpi.comnih.gov
3,6-diazaphenothiazine with N,N-diethylamino-2-butynyl substituentSNB-19BAX/BCL-2 ratioIncrease mdpi.comnih.gov

Induction of Apoptosis Pathways, including Intrinsic Mitochondrial Pathway and Caspase-Dependent Apoptosis

A primary mechanism by which this compound analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Evidence points towards the activation of both the intrinsic (mitochondrial) and, in some cases, the extrinsic (death receptor-dependent) pathways. mdpi.comresearchgate.net

The intrinsic pathway is prominently implicated, as evidenced by the modulation of BCL-2 family proteins. mdpi.commdpi.comnih.govnih.govnih.gov The increased BAX/BCL-2 ratio suggests a shift towards pro-apoptotic signaling at the mitochondrial level. mdpi.commdpi.comnih.govnih.gov This is further supported by findings that some derivatives cause a depolarization of the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade. nih.gov Studies on 3-methyl-1,6-diazaphenothiazine derivatives in melanoma cells revealed an increase in the number of depolarized, early apoptotic cells. nih.gov

The apoptotic process initiated by these compounds is also caspase-dependent. nih.gov Caspases are a family of proteases that execute the apoptotic program. The activation of these enzymes is a hallmark of apoptosis. The induction of apoptosis by 10H-3,6-diazaphenothiazine in A2780 ovarian cancer cells was confirmed to be caspase-dependent. nih.gov

Inhibition of Cell Invasion Processes in Cancer Models

Recent studies have highlighted the potential of this compound analogues to interfere with the invasive capabilities of cancer cells, a critical step in tumor metastasis. One such derivative, 10H-3,6-diazaphenothiazine, has demonstrated notable activity in preclinical cancer models. Research indicates that this compound can inhibit the invasion of A2780 ovarian cancer cells. mdpi.com The proposed mechanism for this anti-invasive effect involves the modulation of key signaling pathways that regulate cell migration and invasion. mdpi.com

Specifically, 10H-3,6-diazaphenothiazine has been shown to suppress the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a transcription factor that plays a crucial role in promoting the expression of genes involved in inflammation, cell survival, and metastasis. By inhibiting NF-κB, 10H-3,6-diazaphenothiazine can downregulate the expression of downstream targets that are essential for cell invasion. Furthermore, this compound has been observed to inhibit the BIRC6-XIAP complex, which is also implicated in promoting cancer cell survival and invasion. mdpi.com

The table below summarizes the inhibitory activity of selected this compound analogues on cancer cell lines.

CompoundCell LineIC50 (µM)Reference
10H-3,6-diazaphenothiazineA2780 (Ovarian)0.62
10-Propynyl-1,9-diazaphenothiazineSNB-19 (Glioblastoma)3.85 mdpi.com
10-Propynyl-1,9-diazaphenothiazineC-32 (Melanoma)3.37 mdpi.com
10-Diethylaminoethyl-1,9-diazaphenothiazineSNB-19 (Glioblastoma)0.34 mdpi.com
10-Diethylaminoethyl-1,9-diazaphenothiazineMDA-MB-231 (Breast)2.13 mdpi.com
10-(N,N-diethylamino-2-butynyl)-3,6-diazaphenothiazineSNB-19 (Glioblastoma)0.11 nih.gov

Biomolecular Interaction Studies in Non-Clinical Systems

Spectroscopic Analysis of Interactions with Major Carrier Proteins (e.g., Human Serum Albumin, α1 Acid Glycoprotein)

The interaction of this compound analogues with major plasma carrier proteins, such as Human Serum Albumin (HSA) and α1 acid glycoprotein (B1211001) (AGP), has been investigated using various spectroscopic techniques. These studies are crucial for understanding the pharmacokinetics and biodistribution of these compounds.

Spectrofluorometric and UV-Vis spectroscopic analyses have been employed to characterize the binding of 10-(2′-pyrimidyl)-3,6-diazaphenothiazine (10-Pyr-3,6-DAPT) with HSA. mdpi.com The results indicate that 10-Pyr-3,6-DAPT likely binds to a single site on the HSA molecule, specifically within Sudlow's site II. mdpi.com The binding is characterized by association constants (Ka) in the order of 10^4 M^-1, suggesting a moderately strong interaction. mdpi.com Furthermore, these spectroscopic studies have revealed that the binding of 10-Pyr-3,6-DAPT can induce conformational changes in the tertiary structure of HSA. mdpi.com

In the case of AGP, studies on related phenothiazine derivatives suggest that both hydrophobic and ionic interactions play a role in the binding process. nih.gov The glutamic acid residues 177 and 178 of the AGP molecule have been implicated in ionic interactions with the side chains of phenothiazine derivatives. nih.gov It is proposed that the fragment from amino acid 21 to 31 of AGP is a likely candidate for hydrophobic interactions. nih.gov

The table below presents the binding parameters for the interaction of a this compound analogue with Human Serum Albumin.

CompoundExcitation Wavelength (nm)Association Constant (Ka) (M⁻¹)Number of Binding Sites (n)Reference
10-(2′-pyrimidyl)-3,6-diazaphenothiazine275(5.24 ± 0.57) x 10⁴~1 mdpi.com
10-(2′-pyrimidyl)-3,6-diazaphenothiazine295(4.67 ± 0.59) x 10⁴~1 mdpi.com

Investigations into Specific Receptor Binding and Target Engagement at the Molecular Level

While the interactions of this compound analogues with carrier proteins have been characterized, detailed investigations into their specific binding to and engagement with molecular receptors are less documented in the available scientific literature. Current research primarily focuses on the broader biological effects of these compounds, such as their anticancer and antioxidant properties, rather than elucidating their precise molecular targets.

For some related heterocyclic compounds, such as 1,4-dihydropyridine (B1200194) derivatives, receptor binding studies have been conducted, revealing interactions with adenosine (B11128) receptors in the micromolar range. nih.gov However, analogous studies specifically for this compound derivatives are not extensively reported. The development of our understanding in this area would benefit from further research to identify and characterize the specific molecular receptors and pathways through which these compounds exert their biological effects.

Redox Properties and Mechanistic Insights into Antioxidant Activity

The this compound scaffold is associated with notable redox properties, which are fundamental to its observed antioxidant activity. The electron-rich nature of the sulfur and nitrogen heteroatoms within the phenothiazine core allows these compounds to act as effective electron donors. researchgate.netnih.gov This characteristic enables them to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress. researchgate.netatiner.gr

The antioxidant mechanism of phenothiazine derivatives has been investigated through various kinetic and computational studies. atiner.gr These studies suggest that the antioxidant activity can proceed through several mechanisms, including:

Hydrogen Atom Transfer (HAT): The phenothiazine derivative donates a hydrogen atom to a free radical, thereby neutralizing it. atiner.gr

Radical Adduct Formation (RAF): The phenothiazine molecule can form a stable adduct with a free radical. atiner.gr

Single Electron Transfer (SET): The compound can donate an electron to a radical species. atiner.gr

The dominant mechanism can depend on the specific phenothiazine derivative and the nature of the reactive species. atiner.gr For instance, in the presence of hydroxyl radicals (HO•), RAF is often the primary mechanism, while for less reactive radicals like hydroperoxyl (HOO•) and methylperoxyl (CH3OO•), HAT and SET mechanisms may be more prevalent. atiner.gr

Voltammetric studies have been utilized to investigate the electroreduction of oxygen and its radicals in the presence of phenothiazine derivatives, providing further insight into their antioxidant capacity. researchgate.net The addition of functional groups to the phenothiazine core can significantly influence its antiradical properties. researchgate.net

Immunomodulatory Effects and Related Cellular Responses (e.g., TNF-α inhibitory activities)

Derivatives of this compound have demonstrated immunomodulatory effects, including the ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). dovepress.comnih.govmdpi.com TNF-α is a key mediator of inflammation and plays a significant role in the pathogenesis of various inflammatory and autoimmune diseases. researchgate.net

Studies on 1,8-diaza- and 2,7-diazaphenothiazines have shown that these compounds can inhibit the lipopolysaccharide (LPS)-induced production of TNF-α in human whole blood cultures. dovepress.comnih.gov The inhibition of TNF-α can suppress the function of macrophages and T-cells, thereby reducing the inflammatory response.

The immunomodulatory activity of these compounds is often dose-dependent. dovepress.comnih.gov In addition to TNF-α, some diazaphenothiazine derivatives have also been found to inhibit the production of other cytokines like Interleukin-6 (IL-6). mdpi.com This modulation of cytokine production suggests that this compound analogues could be explored for their therapeutic potential in conditions characterized by excessive inflammation.

Photophysical Properties and Specialized Applications of 1,4 Diazaphenothiazine Derivatives

Luminescence Characteristics and Emission Profiles

Detailed experimental data on the luminescence characteristics and emission profiles of 1,4-diazaphenothiazine and its derivatives are not extensively reported in the current scientific literature. While the broader class of phenothiazine (B1677639) derivatives is known for its fluorescent properties, often exhibiting emission in the visible spectrum, specific emission maxima, Stokes shifts, and the influence of solvent polarity on the luminescence of the 1,4-diaza isomer have not been specifically documented.

For other diazaphenothiazine isomers, such as the 1,6-, 1,8-, and 1,9-isomers, research has indicated that their emission properties are influenced by the position of the nitrogen atoms in the pyridine (B92270) rings and the nature of substituents at the thiazine (B8601807) nitrogen atom. However, without direct experimental evidence, these findings cannot be directly extrapolated to the this compound system.

Table 1: Luminescence Characteristics of this compound Derivatives

Derivative Excitation Maxima (nm) Emission Maxima (nm) Stokes Shift (nm) Solvent
This compound Data not available Data not available Data not available Data not available

Fluorescence Quantum Yields and Lifetimes

Table 2: Fluorescence Quantum Yields and Lifetimes of this compound Derivatives

Derivative Fluorescence Quantum Yield (ΦF) Fluorescence Lifetime (τF) (ns) Solvent
This compound Data not available Data not available Data not available

Electrochemical Properties: Oxidation and Reduction Potentials

The electrochemical behavior of phenothiazine and its derivatives is well-documented, characterized by reversible or quasi-reversible oxidation processes. However, specific studies detailing the oxidation and reduction potentials of this compound are scarce. The introduction of two nitrogen atoms into the aromatic rings is expected to significantly influence the electron density of the heterocyclic system, thereby affecting its redox potentials compared to the parent phenothiazine. A study on aromatic molecules with 1,4-diaza groups, such as pyrazine (B50134) and quinoxaline, indicates that these compounds undergo a two-electron reduction to their 1,4-dihydro counterparts nih.gov. While this provides a general context for the electrochemical behavior of related structures, direct experimental values for this compound from techniques like cyclic voltammetry are not reported.

Table 3: Electrochemical Data for this compound Derivatives

Derivative Oxidation Potential (V vs. ref) Reduction Potential (V vs. ref) Method
This compound Data not available Data not available Data not available

Potential for Bioimaging and Development of Fluorescent Probes

Phenothiazine-based compounds have been explored as scaffolds for the development of fluorescent probes for bioimaging applications, owing to their favorable photophysical properties and biocompatibility. These probes have been designed for the detection of various biologically relevant species. However, the development and application of fluorescent probes specifically derived from the this compound core have not been reported in the literature. While the general potential for phenothiazine derivatives in bioimaging is high, the specific contribution and advantages of the 1,4-diaza isomer in this field remain unexplored.

Charge Transfer Studies in Model Biological Systems (e.g., DNA)

The interaction of phenothiazine derivatives with DNA has been a subject of interest, particularly in the context of charge transfer processes. Phenothiazine can act as a photosensitizer, and when tethered to DNA, it can participate in photoinduced electron transfer. These studies are crucial for understanding DNA damage and repair mechanisms, as well as for the development of new therapeutic agents. Research on phenothiazine-tethered DNA has provided insights into how local structural disorders, such as base mismatches, can affect electron transfer rates. However, there are no specific studies that investigate charge transfer phenomena involving this compound and DNA. The unique electronic structure of the this compound ring system could potentially lead to distinct interactions and charge transfer dynamics with DNA, but this remains a hypothetical consideration without experimental validation.

Future Directions and Emerging Research Avenues for 1,4 Diazaphenothiazine Compounds

Rational Design Principles for Enhanced Specificity and Molecular Efficacy

Future research will increasingly leverage computational tools and quantitative structure-activity relationship (QSAR) studies to guide the synthesis of new analogues. nih.gov Preliminary QSAR studies on 1,8-diazaphenothiazines have already shown correlations between lipophilicity, anticancer activity, and TNF-α inhibition, providing a framework for future design. nih.gov The goal is to create derivatives with optimized electronic and steric properties that enhance interactions with specific biological targets while minimizing off-target effects. By systematically modifying the substituents at the thiazine (B8601807) nitrogen atom and on the pyridine (B92270) rings, researchers aim to develop next-generation compounds with superior therapeutic profiles. mdpi.com

Development of Novel Conjugates and Hybrid Systems for Advanced Applications

A highly promising research avenue is the creation of hybrid molecules that conjugate the diazaphenothiazine scaffold with other pharmacologically active moieties. This approach aims to combine the distinct mechanisms of action of two different pharmacophores into a single molecule, potentially leading to synergistic effects, reduced drug resistance, and improved target specificity.

A prime example of this strategy is the development of 1,2,3-triazole-diazaphenothiazine hybrids. acs.org Synthesized using "click chemistry," these conjugates have shown significant and, in some cases, superior antiproliferative activity compared to their parent compounds. acs.orgnih.gov For example, a hybrid of 3,6-diazaphenothiazine with a p-fluorobenzyl substituent on the 1,2,3-triazole ring exhibited potent action against colorectal carcinoma (Caco-2) and lung cancer (A549) cell lines, with an IC₅₀ value as low as 0.25 µM. nih.gov Another derivative, a 1,6-diazaphenothiazine-triazole hybrid, also showed excellent broad-spectrum anticancer activity. acs.org The success of these hybrids paves the way for conjugating diazaphenothiazines with other known anticancer agents, targeting ligands, or moieties that improve pharmacokinetic properties.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole-Diazaphenothiazine Hybrids

Exploration of New Synthetic Methodologies for Accessing Diverse Analogue Libraries

Expanding the chemical space of diazaphenothiazine derivatives requires the development and refinement of synthetic methodologies. Current syntheses often rely on multi-stage processes. Key reactions include the sulphurisation of diphenylamine (B1679370) precursors, Ullmann-type cyclizations, and strategies involving the Smiles rearrangement. nih.govnih.govresearchgate.net For instance, 10H-1,9-diazaphenothiazine can be obtained through the sulphurisation of 2,2′-dipyridinylamine with elemental sulphur. nih.gov

A significant advancement has been the use of 1,3-dipolar cycloaddition, a form of "click chemistry," to create triazole hybrids from 10-propynyl diazaphenothiazine precursors. acs.orgnih.gov This method is highly efficient and allows for the selective production of the 1,4-regioisomer when a CuI catalyst is used. acs.orgnih.gov

Future work will focus on discovering more efficient, selective, and high-yield synthetic routes. This includes developing novel cyclization strategies and functionalization techniques to access previously unattainable isomers and derivatives. The ability to rapidly generate diverse analogue libraries is crucial for systematically exploring structure-activity relationships and identifying lead compounds for further development.

Advanced Mechanistic Investigations at the Sub-Cellular and Molecular Levels

While many diazaphenothiazine derivatives have demonstrated potent anticancer activity, a deeper understanding of their molecular mechanisms is essential for their clinical translation. Current studies have begun to unravel these pathways, showing that these compounds can induce apoptosis and inhibit cell proliferation. acs.orgnih.gov

Advanced mechanistic studies are being conducted using techniques like reverse transcription–quantitative real-time PCR (RT–qPCR) to analyze gene expression. acs.orgnih.gov Research on promising 1,9-diazaphenothiazine and 1,2,3-triazole-diazaphenothiazine hybrid compounds has revealed their influence on key regulatory genes. acs.orgnih.govresearchgate.net These compounds have been shown to alter the expression of genes involved in cell proliferation (H3), cell cycle regulation (TP53, CDKN1A), and apoptosis (BCL-2, BAX). acs.orgnih.govnih.gov A critical finding is the ability of these molecules to modulate the BAX/BCL-2 ratio, indicating the induction of the intrinsic mitochondrial pathway of apoptosis. acs.orgnih.govresearchgate.net Some derivatives have also been observed to cause cell cycle arrest in the S phase. rsc.org

Future investigations will employ proteomic profiling, advanced imaging techniques, and other molecular biology tools to precisely identify the protein targets of these compounds and fully map the signaling pathways they modulate. nih.govnih.gov

Table 2: Gene Expression Modulation by Active Diazaphenothiazine Compounds

Integration with Advanced Materials Science Concepts for Functional Applications

Beyond their biomedical potential, the core phenothiazine (B1677639) structure possesses unique optical and electronic properties that make it attractive for applications in materials science. researchgate.net Phenothiazine and its derivatives are electron-rich, S,N-heterocyclic aromatic systems that are being extensively explored as functional materials for organic optoelectronics. researchgate.netmdpi.com The flexibility of functionalization allows for the fine-tuning of their optoelectronic properties. researchgate.net

While research has focused on the parent phenothiazine scaffold, these principles can be extended to diazaphenothiazines as a compelling future direction. The introduction of pyridine rings to form the diazaphenothiazine structure inherently modifies the electronic landscape of the molecule, opening new possibilities for materials design. These compounds could be investigated as building blocks for:

Organic Light-Emitting Diodes (OLEDs): Their heterocyclic nature could be harnessed to create novel host or emissive layer materials.

Dye-Sensitized Solar Cells (DSSCs): The electron-donating properties of the diazaphenothiazine core could be utilized in the design of new organic dyes. researchgate.net

Organic Field-Effect Transistors (OFETs): The planar, conjugated structure could facilitate charge transport in semiconductor applications. researchgate.net

Chemosensors: Strategic functionalization could lead to materials that exhibit changes in their optical or electronic properties upon binding to specific analytes. researchgate.net

This avenue remains largely unexplored for diazaphenothiazines specifically, representing a blue-sky opportunity to bridge their rich medicinal chemistry with the field of functional organic materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-Diazaphenothiazine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Smiles rearrangement of 3,4-disubstituted pyridines in DMF, forming dipyrido[1,4]thiazine scaffolds. For example, 10H-2,7-diazaphenothiazine is synthesized via double rearrangement of 3-nitro-4-pyridinyl sulfide intermediates . Key factors include solvent choice (e.g., DMF for solubility), temperature control (0°C to 60°C), and base selection (sodium hydride or hydroxide). N-alkylation/arylation steps require precise stoichiometry to avoid side products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and NOE experiments, is critical for assigning regiochemistry and confirming substituent positions. X-ray crystallography provides definitive confirmation of tricyclic geometry and substituent orientation, as seen in 10-(prop-2-yn-1-yl)-2,7-diazaphenothiazine, where the thiazine ring adopts a boat conformation . Mass spectrometry and IR spectroscopy further validate molecular weight and functional groups .

Q. What in vitro assays are recommended for initial screening of anticancer activity in this compound derivatives?

  • Methodological Answer : Use standardized cell viability assays (e.g., MTT or SRB) against diverse cancer cell lines, including lung (HOP-62, HOP-92), colon (HCT-116, COLO 205), and leukemia (HL-60) models. Dose-response curves (0.1–100 µM) over 48–72 hours are essential to determine IC₅₀ values. Include normal cell lines (e.g., fibroblasts) to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize the N-alkylation of this compound to enhance bioactivity while minimizing side reactions?

  • Methodological Answer : Optimize alkylating agents (e.g., methyl iodide, 3-dimethylaminopropyl chloride) in aprotic solvents (dioxane or toluene) with NaOH/NaH as bases. For sterically hindered derivatives, employ phase-transfer catalysts or microwave-assisted synthesis to improve reaction efficiency. Post-alkylation purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures high purity. Substituents at the 10-position (e.g., acetylaminopropyl) enhance anticancer activity by improving membrane permeability .

Q. What structural modifications of this compound significantly impact anticancer activity, and how do these correlate with target selectivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro at C3) increases DNA intercalation, while bulky aryl/heteroaryl substituents at N10 enhance topoisomerase II inhibition. Derivatives like 10-(p-nitrophenyl)-2,7-diazaphenothiazine show 10-fold higher potency against renal cancer RXF393 than parental compounds. Computational docking (e.g., AutoDock Vina) identifies interactions with kinase domains (e.g., EGFR, VEGFR2) for rational design .

Q. How should researchers address discrepancies in reported anticancer activities of this compound derivatives across different cell lines?

  • Methodological Answer : Discrepancies often arise from variations in cell line genetics (e.g., p53 status), assay protocols (e.g., serum concentration), or metabolic activity. Standardize conditions by using matched isogenic cell pairs (e.g., wild-type vs. multidrug-resistant) and include mechanistic studies (e.g., apoptosis via Annexin V/PI staining, ROS generation assays). Cross-validate results in 3D spheroid models to better mimic tumor microenvironments .

Q. What in vitro models elucidate the immunosuppressive and antioxidant mechanisms of this compound derivatives?

  • Methodological Answer : For immunosuppression, measure inhibition of T-cell proliferation (CFSE dilution assay) and cytokine secretion (ELISA for IL-2, IFN-γ). Antioxidant activity is quantified via DPPH/ABTS radical scavenging assays and intracellular ROS detection (DCFH-DA probe) in macrophages. 10H-2,7-diazaphenothiazine reduces NF-κB activation (luciferase reporter assays) and downregulates COX-2 expression in LPS-stimulated monocytes .

Q. How do structural features of this compound influence its pharmacokinetic properties, and what strategies improve bioavailability?

  • Methodological Answer : The planar tricyclic system enhances DNA binding but reduces solubility. Introduce hydrophilic groups (e.g., PEGylated amines) or formulate as nanoparticles (PLGA encapsulation) to improve aqueous solubility. LogP values >3 correlate with blood-brain barrier penetration, critical for targeting glioblastoma. Pharmacokinetic profiling in rodents (IV/PO administration) guides dose optimization for maximal tumor exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.